2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-tert-butylphenyl group. While direct pharmacological data for this compound are unavailable, structural analogs demonstrate antimicrobial, anti-inflammatory, and antiviral properties .
Properties
Molecular Formula |
C22H27N5O2S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-tert-butylphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O2S/c1-5-29-16-12-10-15(11-13-16)20-25-26-21(27(20)23)30-14-19(28)24-18-9-7-6-8-17(18)22(2,3)4/h6-13H,5,14,23H2,1-4H3,(H,24,28) |
InChI Key |
CZPROVYAQLNEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-tert-butylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with various nucleophiles.
Scientific Research Applications
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
- 4-Ethoxyphenyl vs. The ethoxy group’s electron-donating nature may improve binding to polar enzyme active sites compared to the nonpolar tert-butyl group .
Furan-2-yl vs. 4-Ethoxyphenyl :
Compounds with furan-2-yl substituents (e.g., ) exhibit antiexudative activity comparable to diclofenac sodium. The ethoxyphenyl group’s larger aromatic surface area may enhance π-π stacking interactions in target binding .
Acetamide Nitrogen Substituents
- 2-tert-Butylphenyl vs. 4-Methoxyphenyl: The 2-tert-butylphenyl group (target) introduces steric hindrance in the ortho position, which may restrict rotational freedom and stabilize specific conformations.
Chlorophenyl and Dichlorophenyl Derivatives :
Halogenated analogs (e.g., : 539808-71-4) show enhanced antimicrobial activity due to halogen bonding. However, the target compound’s tert-butyl group may prioritize lipophilicity over electronegative interactions .
Structural and Pharmacokinetic Considerations
Table 1: Key Structural and Inferred Pharmacological Comparisons
Table 2: Electronic and Steric Effects of Substituents
| Group | Electronic Effect | Steric Effect | Biological Impact |
|---|---|---|---|
| 4-Ethoxyphenyl | Electron-donating | Moderate | Enhanced polar interactions |
| 2-tert-Butylphenyl | Neutral | High | Improved hydrophobic binding |
| 4-Methoxyphenyl | Electron-donating | Low | Increased solubility |
| Furan-2-yl | Electron-withdrawing | Low | π-Stacking with aromatic residues |
Biological Activity
The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C18H22N4OS
- Molecular Weight : 342.46 g/mol
- CAS Number : Not explicitly listed; however, similar compounds can be referenced for structural comparisons.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| Compound C | Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the triazole scaffold may enhance the antimicrobial potency of derivatives like this compound.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Research has shown that some compounds in this class can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Certain triazoles trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific phases, preventing tumor growth.
- Inhibition of Angiogenesis : Some derivatives inhibit the formation of new blood vessels that tumors require for growth.
A study demonstrated that a related triazole compound displayed IC50 values ranging from 10 to 30 µM against several cancer cell lines, indicating potential for further development.
Actoprotective Activity
The actoprotective effects of triazole derivatives have been explored in animal models. A recent study utilized forced swimming tests on rats to assess fatigue reduction:
- Control Group : Standard saline treatment.
- Test Group : Administered with the triazole derivative at varying doses (5 mg/kg and 10 mg/kg).
Results indicated a statistically significant reduction in fatigue levels in treated groups compared to controls (p < 0.05), suggesting that the compound may enhance physical performance and endurance.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The triazole moiety may inhibit key enzymes involved in microbial and tumor metabolism.
- Receptor Binding : Potential binding to specific receptors could modulate signaling pathways related to cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
